molecular formula C11H20N2O B13214626 N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide

Cat. No.: B13214626
M. Wt: 196.29 g/mol
InChI Key: QSSAZTCWYATNSD-UHFFFAOYSA-N
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Description

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bicyclic framework provides a rigid structure that can interact with biological targets in specific ways, making it a valuable compound for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide typically involves the formation of the azabicyclo[3.3.1]nonane core followed by functionalization. One common method involves the radical cyclization of appropriate precursors. For example, a SmI2-mediated radical cyclization protocol has been reported to be effective for constructing the azabicyclo[3.3.1]nonane framework .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to scale up the synthesis while maintaining control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to introduce new functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in synthesis.

Scientific Research Applications

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites on enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({1-azabicyclo[3.3.1]nonan-5-yl}methyl)acetamide is unique due to its specific bicyclic structure and the presence of the acetamide functional group. This combination provides a balance of rigidity and reactivity, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

N-(1-azabicyclo[3.3.1]nonan-5-ylmethyl)acetamide

InChI

InChI=1S/C11H20N2O/c1-10(14)12-8-11-4-2-6-13(9-11)7-3-5-11/h2-9H2,1H3,(H,12,14)

InChI Key

QSSAZTCWYATNSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC12CCCN(C1)CCC2

Origin of Product

United States

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